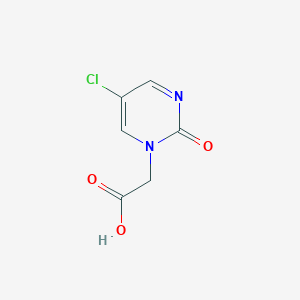







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[OH-].[K+].Cl[CH2:12][C:13]([OH:15])=[O:14]>>[C:13]([CH2:12][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8])([OH:15])=[O:14] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.015 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC(NC1)=O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.018 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux until the pH
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated to a small volume at reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Addition of 1 N HCl (15 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)CN1C(N=CC(=C1)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |